molecular formula C18H8N6O4 B5997205 2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Cat. No.: B5997205
M. Wt: 372.3 g/mol
InChI Key: UPOUKMQUFHXJIK-UHFFFAOYSA-N
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Description

2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a complex organic compound that belongs to the class of pyrroloisoindole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves multiple steps starting from pyromellitic dianhydride. The process includes the following steps :

    Formation of Pyromellitic Diimide: Pyromellitic dianhydride is treated with potassium cyanate in DMF under reflux conditions to form pyromellitic diimide.

    Formation of Diethyl Ester: The pyromellitic diimide is then reacted with ethyl chloroacetate in refluxing absolute ethanol to yield diethyl 2,2′-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetate.

    Formation of Diacetohydrazide: The diethyl ester is treated with excess hydrazine hydrate (80%) to form 2,2′-[1,3,5,7-tetraoxo-5,7-dihydropyrrolo[3,4-f]isoindole-2,6(1H,3H)-diyl]diacetohydrazide.

    Condensation with Pyridine-2-carbaldehydes: The diacetohydrazide is condensed with substituted pyridine-2-carbaldehydes in ethanol in the presence of a catalytic amount of glacial acetic acid.

    Cyclization: The resulting Schiff bases undergo cyclization with thioglycolic acid in the presence of ZnCl₂ to produce the corresponding 1,3-thiazolidine derivatives.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms .

Mechanism of Action

The mechanism of action of 2,6-Di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2,6-di(pyrimidin-2-yl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H8N6O4/c25-13-9-7-11-12(16(28)24(15(11)27)18-21-5-2-6-22-18)8-10(9)14(26)23(13)17-19-3-1-4-20-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPOUKMQUFHXJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H8N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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